2-(Bromomethyl)-4-methoxypyrimidine

Description

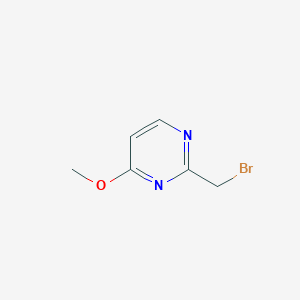

2-(Bromomethyl)-4-methoxypyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a bromomethyl group (-CH₂Br) at the 2-position and a methoxy group (-OCH₃) at the 4-position. The bromomethyl group confers reactivity in alkylation and nucleophilic substitution reactions, while the methoxy group modulates electronic properties, enhancing solubility and directing regioselectivity in synthetic pathways. This compound is pivotal in pharmaceutical and coordination chemistry, serving as a precursor in drug synthesis and a ligand in metal complexes .

Properties

IUPAC Name |

2-(bromomethyl)-4-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFCNARTBBADHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methoxypyrimidine typically involves the bromination of 4-methoxypyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-methoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of pyrimidine carboxylic acids or aldehydes.

Reduction: Formation of dihydropyrimidines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-(Bromomethyl)-4-methoxypyrimidine serves as an essential intermediate in the synthesis of various complex organic compounds. Its bromomethyl group facilitates nucleophilic substitution reactions, allowing chemists to create a wide array of derivatives. This characteristic makes it valuable in the development of pharmaceuticals and agrochemicals.

Reactivity with Nucleophiles

The presence of the bromine atom makes this compound highly reactive, particularly in nucleophilic substitution reactions. This property is exploited in the synthesis of various derivatives, including those used in medicinal chemistry. For instance, it can react with amines or alcohols to form new compounds with potential biological activity.

| Reaction Type | Example Products | Significance |

|---|---|---|

| Nucleophilic Substitution | Amine derivatives | Potential drug candidates |

| Cross-Coupling Reactions | Biologically active compounds | Development of new therapies |

Enzyme Inhibition Studies

Research indicates that this compound may exhibit biological activity through its interactions with various enzymes. The compound's ability to modify biomolecules allows it to be explored as an inhibitor or modulator of enzymatic activity. Specific studies have demonstrated its potential in inhibiting enzymes involved in critical metabolic pathways.

Case Studies on Biological Interactions

- Antimicrobial Activity : Investigations into the antimicrobial properties of derivatives synthesized from this compound have shown promising results against various pathogens.

- Anticancer Research : Some derivatives have been tested for their anticancer properties, showing efficacy in specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Therapeutic Potential

Drug Development Applications

The compound's structural features make it a candidate for drug development, particularly in creating novel therapeutic agents targeting specific diseases. Its derivatives are being studied for their potential use in treating conditions such as cancer and infections.

Pharmacological Profiles

The pharmacological profiles of compounds derived from this compound are being evaluated for their bioavailability and toxicity, which are critical factors in drug development. These studies often involve assessing the compound's interaction with biological membranes and its metabolic stability.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxypyrimidine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or alteration of genetic material. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

2-Amino-5-bromo-4-methoxypyrimidine

- Structural Differences: Substitution of the 2-bromomethyl group with an amino (-NH₂) group.

- Reactivity: The amino group enhances nucleophilicity, making it suitable for coupling reactions, whereas the bromomethyl group in 2-(Bromomethyl)-4-methoxypyrimidine facilitates alkylation.

- Applications : Used in kinase inhibitor synthesis, contrasting with the alkylation utility of the bromomethyl analog .

4,6-Dichloro-5-methoxypyrimidine

- Structural Differences : Chlorine atoms at 4- and 6-positions and methoxy at 5-position.

- Electronic Effects : Electron-withdrawing Cl groups reduce ring electron density compared to the electron-donating methoxy group in this compound.

- Crystal Packing : Exhibits Cl···N interactions (3.09–3.10 Å) stabilizing its 3D framework, while bromomethyl analogs may prioritize van der Waals interactions due to bulkier substituents .

4-Methoxypyrimidine Ligands in Coordination Chemistry

- Coordination Behavior : Acts as a ligand in Fe-based spin crossover (SCO) complexes (e.g., {Fe(4-methoxypyrimidine)₂[Ag(CN)₂]₂}).

- Comparison with 4,6-Dimethoxypyrimidine: Steric hindrance from dual methoxy groups in 4,6-dimethoxypyrimidine prevents metal coordination, unlike the mono-methoxy analog, which binds effectively .

4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol

- Functional Groups : Combines bromo, methoxy, and benzimidazole moieties.

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Structural Context : Pyrazole core with dual bromine substituents.

- Reactivity : Bromomethyl groups enable alkylation, similar to this compound, but the pyrazole ring confers distinct electronic and steric profiles for agrochemical applications .

Comparative Data Table

Key Research Findings

- Steric vs. Electronic Effects : this compound’s single methoxy group enables metal coordination, whereas 4,6-dimethoxypyrimidine’s steric hindrance limits this utility .

- Reactivity in Synthesis : The bromomethyl group in this compound is more reactive toward nucleophilic substitution than bromo-substituted analogs (e.g., 4-bromo-2-methoxypyrimidine) due to the primary alkyl bromide structure .

- Safety Considerations: Bromomethyl compounds require careful handling due to lachrymatory and alkylation hazards, as noted in safety data sheets .

Biological Activity

2-(Bromomethyl)-4-methoxypyrimidine, with the molecular formula CHBrNO, is an organic compound characterized by a pyrimidine ring substituted with a bromomethyl group and a methoxy group. This unique structure contributes to its reactivity and potential applications in medicinal chemistry, particularly in the synthesis of bioactive compounds and pharmaceuticals.

Chemical Structure

The compound features:

- Pyrimidine Ring : A six-membered heterocyclic structure with two nitrogen atoms.

- Bromomethyl Group (-CHBr) : Positioned at the 2nd carbon of the ring.

- Methoxy Group (-OCH) : Located at the 4th carbon.

This substitution pattern enhances its biological activity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial Properties | Exhibits activity against several bacterial strains, potentially useful in antibiotic development. |

| Anticancer Potential | Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes. |

| Anti-inflammatory Effects | Shows promise in reducing inflammation markers in vitro and in animal models. |

Case Studies

-

Anticancer Activity :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development. -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth, highlighting its potential as a new antibiotic candidate.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The bromomethyl group facilitates nucleophilic attack mechanisms, while the methoxy group may enhance solubility and bioavailability, allowing better interaction with cellular components.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Direct Bromination : The pyrimidine precursor can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Methoxylation : Following bromination, the introduction of the methoxy group can be achieved through methylation reactions using methyl iodide and a base.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-4-methylpyridine | Bromine at position 2; methyl at position 4 | Used in synthesis of complex organic molecules. |

| 5-Bromopyrimidine | Bromine at position 5 | Known for its role in nucleoside synthesis. |

| 2-(Chloromethyl)-4-methoxypyrimidine | Chloromethyl instead of bromomethyl | Exhibits different reactivity patterns due to chlorine's properties. |

The unique aspect of this compound lies in its specific substitution pattern and the presence of both bromomethyl and methoxy groups, enhancing its reactivity and potential biological activity compared to similar compounds .

Q & A

Q. What are the key considerations for synthesizing 2-(Bromomethyl)-4-methoxypyrimidine in academic laboratories?

The synthesis typically involves nucleophilic substitution or functionalization of pyrimidine precursors. For bromomethyl derivatives, reactions with brominating agents (e.g., NBS or PBr₃) under controlled conditions are common. Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but require anhydrous conditions to avoid hydrolysis .

- Temperature control : Exothermic reactions may necessitate cooling (e.g., ice baths) to prevent side reactions like over-bromination .

- Purification : Recrystallization from mixtures like petroleum ether/ethyl acetate or column chromatography ensures high purity .

Q. How should researchers safely handle this compound given its hazardous properties?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- First aid protocols : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as brominated compounds often release toxic vapors .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., methoxy protons at δ ~3.9 ppm, bromomethyl protons at δ ~4.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₆H₇BrN₂O₂: ~235.99 Da) and fragmentation patterns .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related pyrimidine structures .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in cross-coupling reactions?

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) or copper-mediated Ullmann couplings enhance efficiency in aryl-alkyl bond formation .

- Solvent/base systems : Use DMF with K₂CO₃ for deprotonation or DMSO for polar intermediates .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify optimal stopping points and minimize byproducts .

Q. What strategies address contradictory data in the literature regarding the bioactivity of this compound analogs?

- Meta-analysis : Compare bioassay conditions (e.g., cell lines, concentrations) across studies. Variations in IC₅₀ values may arise from differing solvent systems (DMSO vs. aqueous buffers) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with chloro) to isolate contributing factors .

- Reproducibility checks : Validate key findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

- DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks (e.g., bromomethyl group vs. methoxy-directed reactions) .

- Docking simulations : Map interactions with target enzymes (e.g., kinases) to prioritize derivatives for synthesis .

- ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, metabolic stability) early in drug discovery .

Q. What are the environmental and safety challenges in scaling up this compound synthesis?

- Waste management : Brominated byproducts require neutralization (e.g., with sodium thiosulfate) before disposal via licensed waste handlers .

- Process safety : Avoid exothermic runaway reactions by scaling in segmented flow reactors or using automated temperature control .

- Regulatory compliance : Ensure adherence to REACH and OSHA guidelines for brominated compound handling .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.